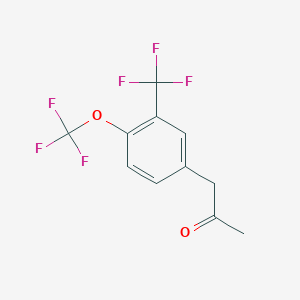![molecular formula C9H11BrN4O B14043185 6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14043185.png)
6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom at the 6-position, a carboxamide group at the 2-position, and a dimethylaminomethylideneamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Carboxamide Group: The brominated pyridine is then reacted with a suitable carboxamide precursor, such as pyridine-2-carboxylic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the carboxamide group at the 2-position.
Introduction of Dimethylaminomethylideneamino Group: The final step involves the introduction of the dimethylaminomethylideneamino group. This can be achieved by reacting the intermediate with dimethylamine and formaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the dimethylaminomethylideneamino group, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate, are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the dimethylaminomethylideneamino group.
Hydrolysis Products: Pyridine-2-carboxylic acid and dimethylamine.
Aplicaciones Científicas De Investigación
6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies to understand its biological activity, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-N-[(Z)-methylaminomethylideneamino]pyridine-2-carboxamide: Similar structure but with a methyl group instead of a dimethylamino group.
6-chloro-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position instead of the 2-position.
Uniqueness
6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom, carboxamide group, and dimethylaminomethylideneamino group allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H11BrN4O |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H11BrN4O/c1-14(2)6-11-13-9(15)7-4-3-5-8(10)12-7/h3-6H,1-2H3,(H,13,15)/b11-6- |
Clave InChI |
ZECIQTNFCLSJLP-WDZFZDKYSA-N |
SMILES isomérico |
CN(C)/C=N\NC(=O)C1=NC(=CC=C1)Br |
SMILES canónico |
CN(C)C=NNC(=O)C1=NC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B14043107.png)
![(2S,4S,5S,6S)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14043110.png)




![rel-7-(tert-Butyl) 4-ethyl (4S,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate](/img/structure/B14043141.png)
![7-(Tert-butyl) 8-ethyl (7S,8S)-1-oxaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14043153.png)
![ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14043154.png)

![Methyl 3-(acetoxymethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoate](/img/structure/B14043172.png)


